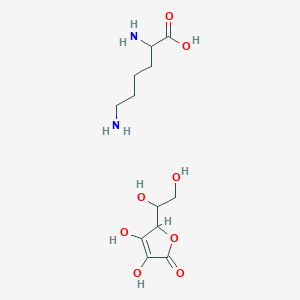

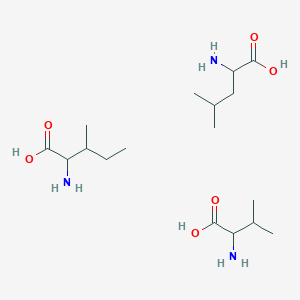

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

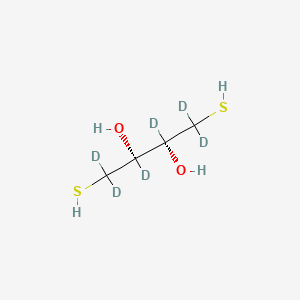

El ácido 2,6-diaminohexanoico; 2-(1,2-dihidroxi-etil)-3,4-dihidroxi-2H-furan-5-ona es un compuesto orgánico complejo con la fórmula molecular C12H22N2O8 . Este compuesto destaca por su estructura única, que incluye tanto componentes de aminoácido como de furanona. Se utiliza en diversas aplicaciones científicas e industriales debido a sus diversas propiedades químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2,6-diaminohexanoico; 2-(1,2-dihidroxi-etil)-3,4-dihidroxi-2H-furan-5-ona normalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. El proceso a menudo incluye:

Formación del componente de aminoácido: Esto se puede lograr mediante la síntesis de Strecker, que implica la reacción de un aldehído con amoníaco y cianuro de hidrógeno, seguido de hidrólisis.

Formación del componente de furanona: Esto se puede sintetizar mediante la oxidación de un precursor adecuado, como un alcohol dihidroxi, utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Acoplamiento de los componentes: El paso final implica el acoplamiento de los componentes de aminoácido y furanona en condiciones específicas, como el uso de un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar métodos más eficientes y escalables, como:

Síntesis de flujo continuo: Este método permite la producción continua del compuesto, mejorando el rendimiento y reduciendo los tiempos de reacción.

Biocatálisis: El uso de enzimas para catalizar pasos específicos en la síntesis puede mejorar la selectividad y reducir la necesidad de productos químicos agresivos.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2,6-diaminohexanoico; 2-(1,2-dihidroxi-etil)-3,4-dihidroxi-2H-furan-5-ona experimenta diversas reacciones químicas, entre ellas:

Oxidación: El componente de furanona se puede oxidar para formar ácidos carboxílicos.

Reducción: Los grupos amino se pueden reducir para formar aminas primarias.

Sustitución: Los grupos hidroxilo pueden sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Alcóxidos, tiolatos.

Productos principales

Productos de oxidación: Ácidos carboxílicos.

Productos de reducción: Aminas primarias.

Productos de sustitución: Éteres, tioéteres.

Aplicaciones Científicas De Investigación

El ácido 2,6-diaminohexanoico; 2-(1,2-dihidroxi-etil)-3,4-dihidroxi-2H-furan-5-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por su posible papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del ácido 2,6-diaminohexanoico; 2-(1,2-dihidroxi-etil)-3,4-dihidroxi-2H-furan-5-ona implica su interacción con objetivos moleculares y vías específicas:

Objetivos moleculares: Enzimas, receptores y otras proteínas.

Vías involucradas: Vías metabólicas, vías de transducción de señales.

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2-aminohexanoico: Estructura de aminoácido similar, pero carece del componente de furanona.

2,3-dihidroxi-2H-furan-5-ona: Estructura de furanona similar, pero carece del componente de aminoácido.

Singularidad

El ácido 2,6-diaminohexanoico; 2-(1,2-dihidroxi-etil)-3,4-dihidroxi-2H-furan-5-ona es único debido a su combinación de estructuras de aminoácido y furanona, que confieren propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

2,6-diaminohexanoic acid;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNXLUIFXPXQCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)